N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide
Description
N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-5-20(22(30)25-19-13-15(2)9-10-16(19)3)33-24-27-26-21-23(31)28(11-12-29(21)24)17-7-6-8-18(14-17)32-4/h6-14,20H,5H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNEPSOZVQNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups, and finally the attachment of the butanamide moiety. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. These features may include the presence of specific functional groups, the arrangement of atoms, and the overall molecular geometry.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide (CAS Number: 1223849-49-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 463.6 g/mol. The compound features a triazolopyrazine core linked to a sulfanyl group and a butanamide moiety.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities due to structural similarities with known active compounds .
Anti-inflammatory Effects
The presence of the triazole ring in this compound has been associated with anti-inflammatory properties. Research on related compounds has shown that they can inhibit the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests potential therapeutic applications in treating inflammatory conditions .
Anticancer Potential
Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with structural elements similar to those in this compound have shown antiproliferative activity against various cancer cell lines. This raises the possibility that this compound could also exhibit similar effects and warrants further investigation into its mechanism of action against cancer cells .
Study on Triazole Derivatives
A comprehensive study on various triazole derivatives indicated that modifications at specific positions significantly influenced their biological activity. The incorporation of different substituents led to variations in potency against bacterial strains and cancer cell lines. Such findings suggest that structural modifications in compounds like this compound could enhance its therapeutic efficacy.
| Compound | Activity Type | Reference |
|---|---|---|
| Triazole Derivative A | Antibacterial | Paprocka et al. 2023 |
| Triazole Derivative B | Anticancer | Ekiert and Szopa 2023 |
| Triazole Derivative C | Anti-inflammatory | Sapijanskaitė-Banevič et al. 2023 |
Q & A
Q. What synthetic strategies are recommended for constructing the triazolopyrazine core in this compound?
The triazolopyrazine core is typically synthesized via cyclization reactions. For example, hydrazines and alkynyl compounds undergo catalytic cyclization under controlled conditions (e.g., using carbonyldiimidazole as a coupling agent) . Functionalization of the core with substituents like the 3-methoxyphenyl group can be achieved through nucleophilic substitution or coupling reactions. Key steps include optimizing reaction temperature (70–100°C) and solvent choice (e.g., DMF or ethanol) to maximize yield and purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Use a combination of NMR spectroscopy (1H, 13C) to confirm proton and carbon environments, mass spectrometry (HRMS) for molecular weight validation, and FTIR to identify functional groups like sulfanyl or amide bonds . For example, in related triazolopyrazine derivatives, 1H-NMR peaks at δ 8.0–10.0 ppm confirm aromatic protons, while δ 3.8–4.0 ppm corresponds to methoxy groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution assays (MIC values) .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Note that the sulfanyl and triazolopyrazine moieties may target kinases or DNA repair pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO2) to enhance binding to enzymatic active sites.
- Core hybridization : Fuse the triazolopyrazine with pyrimidine or quinazoline scaffolds to improve metabolic stability .
- Pharmacokinetic profiling : Use HPLC to measure logP (target ~2.5–3.5 for blood-brain barrier penetration) and assess metabolic stability in liver microsomes .
Q. What experimental approaches resolve contradictions between in vitro and in vivo data?
- Dose-response calibration : Adjust dosing regimens in animal models (e.g., rodents) to account for bioavailability differences. For example, low in vivo efficacy may require prodrug formulations .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of COX-2 or topoisomerase II) observed in vitro .
Q. Which computational methods are effective for predicting off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
